molecular formula C19H16N4O4 B12463495 Glycine, N-1-naphthalenyl-, [(5-hydroxy-2-nitrophenyl)methylene]hydrazide CAS No. 349576-89-2

Glycine, N-1-naphthalenyl-, [(5-hydroxy-2-nitrophenyl)methylene]hydrazide

Cat. No.: B12463495
CAS No.: 349576-89-2
M. Wt: 364.4 g/mol
InChI Key: YOHBZNHCYLGKHJ-UHFFFAOYSA-N
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Description

N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide typically involves the condensation reaction between 5-hydroxy-2-nitrobenzaldehyde and 2-(naphthalen-1-ylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amine groups.

    Substitution: Introduction of nitro or halogen groups into the aromatic rings.

Scientific Research Applications

N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
  • N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

CAS No.

349576-89-2

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(5-hydroxy-2-nitrophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C19H16N4O4/c24-15-8-9-18(23(26)27)14(10-15)11-21-22-19(25)12-20-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,20,24H,12H2,(H,22,25)

InChI Key

YOHBZNHCYLGKHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C(C=CC(=C3)O)[N+](=O)[O-]

Origin of Product

United States

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